Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
Description
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is an α-amino ester derivative characterized by a 2,6-dimethylphenyl group attached to a central amino-acetate backbone. This compound is of interest in medicinal and agrochemical research due to its structural features, which combine steric hindrance (from the 2,6-dimethyl substitution) and functional versatility (amino and ester groups).
Properties
IUPAC Name |
methyl 2-amino-2-(2,6-dimethylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOZHJJAWOSTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate typically involves the reaction of 2,6-dimethylaniline with glyoxylic acid followed by esterification. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and result in therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Steric Optimization : The 2,6-dimethyl substitution is favored in agrochemicals for its balance of steric bulk and symmetry, which enhances binding to fungal targets .
- Solubility Trade-offs: Non-ionic derivatives (e.g., the target compound) exhibit lower aqueous solubility compared to salt forms (e.g., hydrochloride in ), impacting bioavailability .
- Synthetic Versatility: The amino ester group enables diverse derivatization, as seen in , where similar structures are used to synthesize triazole-containing compounds .
Biological Activity
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS No. 1566022-93-2) is an organic compound that belongs to the class of amino acids and derivatives. Characterized by its unique structure, which includes a methyl ester group and an amino group attached to a dimethyl-substituted phenyl ring, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
- Structure : The compound features a central carbon atom bonded to an amino group, a methyl ester, and a phenyl ring with two methyl substituents at the 2 and 6 positions.
The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, it is known to participate in various chemical reactions, such as:
- Nucleophilic Substitution : The amino group can act as a nucleophile in substitution reactions.
- Oxidation and Reduction : The compound can undergo oxidation to form corresponding oxides or quinones, and reduction to yield amines or other derivatives .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains .
- Anti-Cancer Properties : Analogous compounds have been investigated for their anti-cancer effects, particularly as inhibitors of specific enzymes involved in cancer cell proliferation. The potential for this compound to act as an inhibitor in similar pathways remains an area for further exploration .
- Enzyme Interaction Studies : The compound may be useful in studying enzyme interactions within metabolic pathways, offering insights into its role in biochemical processes .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of derivatives based on this compound to evaluate their biological activity. The derivatives exhibited varying degrees of potency against cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of related compounds demonstrated that modifications at the phenyl ring significantly influenced biological activity. Compounds with electron-donating groups at specific positions showed enhanced interactions with biological targets .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-Cancer Activity | Enzyme Interaction |
|---|---|---|---|
| This compound | Moderate | Potential | Under Investigation |
| Related Compound A | High | Moderate | Known |
| Related Compound B | Low | High | Known |
Q & A
Basic: What synthetic methodologies are effective for preparing Methyl 2-amino-2-(2,6-dimethylphenyl)acetate?
Methodological Answer:
A common approach involves the esterification of the corresponding amino acid precursor. For example, analogous compounds like metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester) are synthesized via N-acylation of 2,6-dimethylaniline with methoxyacetyl chloride, followed by esterification with methanol . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to minimize side reactions such as racemization. Post-synthesis purification typically employs recrystallization or column chromatography, with monitoring by TLC or HPLC.
Advanced: How do steric effects from the 2,6-dimethylphenyl group influence reaction kinetics in catalytic applications?
Methodological Answer:
The 2,6-dimethyl substituents create significant steric hindrance, which can be studied using kinetic isotope effects (KIE) or computational modeling. For instance, DFT calculations on similar cobalt-carbene complexes demonstrated that bulky aryl groups alter transition-state geometries, reducing reaction rates in catalytic ketenimine formation . Researchers should compare activation energies (via Gaussian or ORCA software) for substrates with varying substituents to quantify steric contributions. Experimental validation via kinetic studies (e.g., stopped-flow spectroscopy) under controlled conditions is recommended.
Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR can confirm the ester and aromatic protons, with the 2,6-dimethylphenyl group showing distinct splitting patterns due to hindered rotation .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves stereochemistry and validates bond lengths/angles, particularly for chiral centers .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS identifies molecular ions and fragmentation patterns, critical for verifying synthetic intermediates.
Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?
Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is effective for separating enantiomers. For example, methyl esters of amino acids often require mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid to enhance resolution . Polarimetry or circular dichroism (CD) spectroscopy can complement HPLC data. Computational methods (e.g., molecular docking simulations) may predict elution orders based on chiral stationary phase interactions.
Basic: What strategies mitigate degradation during storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life.
- Monitoring : Regular HPLC analysis tracks degradation products (e.g., free acid or dimerization byproducts).
Advanced: What mechanistic insights explain this compound’s potential as a fungicide precursor?
Methodological Answer:
The 2,6-dimethylphenyl moiety mimics structural motifs in systemic fungicides like metalaxyl, which inhibit RNA polymerase III in oomycetes . To study bioactivity:
In Vitro Assays : Test inhibition of fungal mycelial growth on agar plates, comparing EC50 values against commercial fungicides.
Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites in fungal cultures.
Computational Docking : Simulate binding interactions with target enzymes (e.g., CYP51) using AutoDock Vina .
Basic: How can reaction yields be improved during N-alkylation steps in synthesis?
Methodological Answer:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic amines.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation .
Advanced: What role does this compound play in transition-metal-catalyzed C–H activation?
Methodological Answer:
The amino ester group can act as a directing group in Pd-catalyzed C–H functionalization. For example:
Substrate Scope : Screen aryl halides in coupling reactions to assess regioselectivity.
Mechanistic Probes : Use deuterium labeling or kinetic studies to identify rate-determining steps.
Ligand Design : Modify the ester moiety to enhance chelation with metal catalysts (e.g., Pd(OAc)2) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorbent materials .
Advanced: How can computational modeling predict metabolic pathways of this compound?
Methodological Answer:
- Software Tools : Use Schrödinger’s BioLuminate or ACD/Labs Percepta to simulate Phase I/II metabolism (e.g., ester hydrolysis or glucuronidation) .
- Docking Studies : Model interactions with cytochrome P450 enzymes to identify potential toxophores.
- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
